molecular formula C15H16ClNO3S2 B2926751 N-(2-(5-acetylthiophen-2-yl)ethyl)-3-chloro-2-methylbenzenesulfonamide CAS No. 2034596-61-5

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-chloro-2-methylbenzenesulfonamide

Cat. No.: B2926751
CAS No.: 2034596-61-5
M. Wt: 357.87
InChI Key: KHXROUQEFRJOKC-UHFFFAOYSA-N
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Description

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-chloro-2-methylbenzenesulfonamide is a synthetic compound of significant interest in medicinal chemistry and chemical biology research. Its molecular structure incorporates a benzenesulfonamide group, a motif frequently investigated for its inhibitory potential against various enzymes. Research into analogous sulfonamide derivatives has established their role as key scaffolds for targeting enzymes like cyclooxygenase-2 (COX-2), highlighting the relevance of this functional group in the development of therapeutic agents . The specific substitution pattern on the benzene ring with chloro and methyl groups is designed to modulate the compound's electronic properties and binding affinity, allowing researchers to explore structure-activity relationships. Furthermore, the compound is linked via an ethyl tether to a 5-acetylthiophene moiety. Thiophene is a privileged structure in drug discovery, and its functionalization, particularly at specific positions, is an active area of investigation. Modern synthetic methodologies, including palladium-catalyzed dehydrogenative coupling reactions, enable the strategic diversification of such heteroarene cores, facilitating the creation of novel chemical entities for biological screening . This makes this compound a valuable chemical probe for researchers studying enzyme inhibition, signal transduction pathways, and for advancing the discovery of new bioactive molecules.

Properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-3-chloro-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3S2/c1-10-13(16)4-3-5-15(10)22(19,20)17-9-8-12-6-7-14(21-12)11(2)18/h3-7,17H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXROUQEFRJOKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCCC2=CC=C(S2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-chloro-2-methylbenzenesulfonamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing data from diverse research findings, case studies, and relevant literature.

Chemical Structure and Properties

The compound features a complex structure that includes a sulfonamide group, a chloro-substituted aromatic ring, and an acetylthiophene moiety. The molecular formula is C13H14ClN1O2SC_{13}H_{14}ClN_{1}O_{2}S, with a molecular weight of approximately 303.77 g/mol. Understanding its structure is crucial for elucidating its biological mechanisms.

PropertyValue
Molecular FormulaC₁₃H₁₄ClN₁O₂S
Molecular Weight303.77 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiosemicarbazone derivatives have shown efficacy against various bacterial strains, suggesting that the sulfonamide component may enhance this activity through mechanisms that disrupt bacterial cell wall synthesis and function .

Anticancer Properties

Research has highlighted the potential of compounds containing acetylthiophene moieties as anticancer agents. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cell lines such as K562, which is indicative of their capability to interfere with mitochondrial function and promote cell death . The presence of the chloro group may also contribute to increased cytotoxicity.

Case Study: Synthesis and Evaluation

A study synthesized several thiosemicarbazone derivatives, including those structurally related to this compound. These derivatives were evaluated for their ability to inhibit cathepsin L, an enzyme linked to cancer metastasis. The most potent inhibitors displayed low IC50 values (around 10 nM), suggesting strong biological activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known for its ability to inhibit bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis.
  • Apoptosis Induction : Compounds with similar structures have been shown to induce mitochondrial permeability transition, leading to apoptosis in cancer cells through the release of cytochrome c and activation of caspases.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may increase ROS levels within cells, contributing to oxidative stress and subsequent cell death.
MechanismDescription
Enzyme InhibitionInhibition of dihydropteroate synthase
Apoptosis InductionInduction of mitochondrial permeability
ROS GenerationIncrease in intracellular reactive oxygen species

Comparison with Similar Compounds

H-Series Sulfonamide Inhibitors

The H-series inhibitors () share a sulfonamide backbone but differ in substituents:

  • H-8 Hydrochloride: Features an isoquinoline sulfonamide core with a methylaminoethyl group. This compound is a kinase inhibitor, likely targeting ATP-binding sites due to its planar isoquinoline moiety .
  • Target Compound: The 5-acetylthiophene substituent introduces a heterocyclic aromatic system distinct from H-8’s isoquinoline.

NAT-1 and NAT-2 (Thiazolidinone Derivatives)

NAT-1 and NAT-2 () incorporate a thiazolidinone ring linked to nicotinamide, unlike the target compound’s sulfonamide core. The thiazolidinone moiety in NAT compounds is associated with anti-inflammatory and metabolic activities, whereas the acetylthiophene in the target compound may prioritize kinase or protease inhibition due to its electron-rich sulfur atom .

N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide

This compound () shares the benzenesulfonamide core but substitutes the 3-chloro-2-methyl group with a 5-chloro-2-methoxy group. The methoxy group enhances solubility compared to the methyl group in the target compound, which could influence bioavailability. Additionally, the 5-chloro substitution in ’s compound correlates with anti-malarial activity, whereas the 3-chloro-2-methyl configuration in the target compound might favor steric interactions in enzyme binding pockets .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Biological Activity Reference
N-(2-(5-Acetylthiophen-2-yl)ethyl)-3-chloro-2-methylbenzenesulfonamide C₁₆H₁₇ClNO₃S₂ 5-Acetylthiophen-2-yl ethyl, 3-chloro-2-methyl Not reported
H-8 Hydrochloride C₁₂H₁₆Cl₂N₄O₂S Isoquinolinesulfonamide, methylaminoethyl Kinase inhibition
NAT-1 C₁₆H₁₅N₃O₃S 4-Methoxyphenyl thiazolidinone, nicotinamide Anti-inflammatory (inferred)
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide C₁₃H₁₂ClNO₃S 5-Chloro-2-methoxyphenyl Anti-malarial, herbicidal

Key Structural and Pharmacological Insights

  • The 3-chloro-2-methyl substitution may create steric hindrance, reducing binding to flat active sites (e.g., carbonic anhydrase) but improving selectivity for pockets accommodating bulky groups .

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